molecular formula C26H22ClN3O2S B2628800 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115549-52-4

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No.: B2628800
CAS No.: 1115549-52-4
M. Wt: 475.99
InChI Key: CHMIURIOGPRASE-UHFFFAOYSA-N
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Description

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic compound that features a quinazolinone core, a chlorobenzylthio group, and a cyclopropylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the quinazolinone.

    Attachment of the Cyclopropylbenzamide Moiety: The final step involves the coupling of the intermediate with cyclopropylbenzamide using amide bond formation techniques, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is explored for its potential therapeutic effects. It may exhibit activity against certain types of cancer or infectious diseases by inhibiting key biological pathways.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzylthio group and cyclopropylbenzamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Chlorobenzylthio derivatives: Compounds with the chlorobenzylthio group are known for their reactivity and potential as enzyme inhibitors.

    Cyclopropylbenzamide derivatives: These compounds are studied for their unique structural properties and potential therapeutic applications.

Uniqueness

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIURIOGPRASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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